Conformational Restriction in KOR Agonists: 2-Azabicyclo[3.2.1]octane vs. Flexible Analogs
The 2-azabicyclo[3.2.1]octane scaffold enforces a specific dihedral angle in KOR agonists, resulting in high affinity (Ki = 7 nM for compound 10a) compared to more conformationally flexible agonists [1]. This demonstrates the scaffold's ability to pre-organize the pharmacophore, which is a key differentiator from flexible analogs that may adopt multiple low-affinity conformations.
| Evidence Dimension | Kappa Opioid Receptor (KOR) binding affinity |
|---|---|
| Target Compound Data | Ki = 7 nM for endo-configured 2-azabicyclo[3.2.1]octane derivative 10a |
| Comparator Or Baseline | Conformationally flexible KOR agonists (e.g., 2-5) with undefined bioactive conformation |
| Quantified Difference | High affinity (7 nM) is achieved by restricting the dihedral angle to ~42°, approximating the bioactive conformation of flexible agonists [1]. |
| Conditions | Receptor binding assay using [3H]U-69 593 radioligand |
Why This Matters
This evidence confirms that the rigid 2-azabicyclo[3.2.1]octane framework can lock a pharmacophore into its bioactive conformation, offering a clear advantage over flexible scaffolds for achieving high target affinity.
- [1] Jonas, H.; Aiello, D.; Frehland, B.; Lehmkuhl, K.; Schepmann, D.; Köhler, J.; Diana, P.; Wünsch, B. Synthesis and pharmacological evaluation of enantiomerically pure endo-configured KOR agonists with 2-azabicyclo[3.2.1]octane scaffold. Org. Biomol. Chem. 2021, 19, 8384-8396. DOI: 10.1039/d1ob01498f View Source
